3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic compound that belongs to the indazole family, which are heterocyclic compounds known for their diverse biological activities. This specific compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
This compound is classified as an indazole derivative, which is a type of nitrogen-containing heterocycle. Indazoles are recognized for their pharmacological significance, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of a pyridine moiety enhances its interaction with biological targets, making it a candidate for further drug development .
The synthesis of 3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide typically involves multiple steps:
The synthesis may utilize various reagents and catalysts to optimize yield and purity. Techniques such as continuous flow synthesis can enhance efficiency, while green chemistry principles are increasingly adopted to minimize environmental impact.
The molecular structure of 3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide can be represented by the following structural formula:
This structure features a methoxy group, a pyridine ring, and an indazole core, contributing to its unique chemical properties.
Key structural data includes:
3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide involves its interaction with specific biological targets such as receptors or enzymes. It may modulate their activity, leading to various biological effects, including potential anticancer effects through inhibition of cell proliferation pathways .
Relevant analyses often include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) to confirm structure and purity during synthesis .
3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide has several applications in scientific research:
The exploration of indazole scaffolds in drug discovery accelerated in the late 20th century, driven by their structural resemblance to purine bases and versatility in modulating biological targets. Early indazole derivatives like bendazac (anti-inflammatory) and benzydamine (non-steroidal anti-inflammatory drug) established the pharmacophore’s viability for therapeutic applications [1]. The 2010s marked a transformative period with FDA approvals of indazole-containing kinase inhibitors such as niraparib (PARP inhibitor for ovarian cancer) and pazopanib (tyrosine kinase inhibitor for renal cell carcinoma) [1]. These agents demonstrated enhanced target affinity and metabolic stability attributable to the indazole core’s capacity for strategic substitutions. Concurrently, synthetic methodologies evolved from metal-catalyzed cyclizations (e.g., Cu₂O-mediated synthesis of 1H-indazoles) to ligand-free palladium-catalyzed C-H amination, enabling efficient access to diversely functionalized derivatives [1] [5]. This period also saw indazole integration into covalent inhibitors, exemplified by DG167 (indazole sulfonamide), which advanced to preclinical studies for tuberculosis via novel target engagement mechanisms [7].
Table 1: Milestone Indazole-Based Therapeutics
Compound | Therapeutic Category | Key Indication(s) | Structural Feature |
---|---|---|---|
Bendazac | Anti-inflammatory | Cataract, Dermatitis | 1H-Indazole-3-acetic acid |
Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma | 2-Methylindazole-6-sulfonamide |
Niraparib | PARP Inhibitor | Ovarian/Breast Cancer | 2H-Indazole-7-carboxamide |
DG167 (Preclinical) | Anti-tubercular | Mycobacterium tuberculosis | Indazole sulfonamide |
2H-Indazole-6-carboxamides represent a structurally distinct subclass where the N-methyl group at position 2 locks the tautomer into the 2H-form, enhancing metabolic stability and enabling precise stereoelectronic tuning. The C6-carboxamide moiety serves as a critical vector for target engagement, facilitating hydrogen bonding with biological macromolecules [5] [6]. Modifications at three regions dictate pharmacological profiles:
Notably, ML417—a N-(cycloalkyl)-1H-indazole-6-carboxamide—exhibits >100-fold selectivity for dopamine D3 receptors over D2 receptors, attributed to optimal hydrophobic bulk in the carboxamide side chain [3]. Similarly, derivatives bearing heteroaryl-ethyl groups (e.g., pyridin-4-ylethyl) demonstrate potent kinase inhibition (IC₅₀ ~50–200 nM) in cancer cell models by exploiting atypical ATP-binding site interactions [5]. Recent work has extended applications to neurodegeneration, where ML417 protected dopaminergic neurons in iPSC models via D3R-mediated pathways [3].
Table 2: Structure-Activity Relationships in 2H-Indazole-6-Carboxamides
Substituent Position | Chemical Modifications | Biological Impact |
---|---|---|
N2 | Methyl, Ethyl | ↑ Metabolic stability; ↓ Tautomerization |
C3 | Methoxy, Halogens, Alkyl | ↑ Membrane permeability; ↓ CYP inhibition |
C6-Carboxamide | Aliphatic Cycloalkyls | D3R selectivity (e.g., ML417) |
C6-Carboxamide | Heteroaryl-ethyl (e.g., Pyridyl) | Kinase inhibition; Allosteric GPCR modulation |
The N-(2-(pyridin-4-yl)ethyl) group in 3-methoxy-2-methyl-2H-indazole-6-carboxamide enables dual-mode receptor engagement: the carboxamide NH forms hydrogen bonds with backbone carbonyls in orthosteric sites, while the pyridine nitrogen and ethyl linker facilitate allosteric interactions. Molecular docking studies reveal that this moiety penetrates transmembrane helices of Class A GPCRs (e.g., dopamine D3R), where the pyridine ring engages in cation-π interactions with conserved lysine/arginine residues (e.g., K128/Lys-110 in D3R) [3] [8]. The ethyl spacer’s length (~6.2 Å) optimally positions the pyridine to disrupt intracellular G-protein coupling without orthosteric site competition, as observed in D3R β-arrestin recruitment assays with ML417 analogs [3].
Table 3: Pyridinyl-Ethyl vs. Alternative Carboxamide Substituents
Carboxamide Substituent | Binding Mode | Functional Outcome | Example Targets |
---|---|---|---|
N-(2-(Pyridin-4-yl)ethyl) | Bitopic (Orthosteric-Allosteric) | ↑ Signaling bias (β-arrestin over G-protein) | D3R, Kinases |
Aliphatic Cycloalkyl | Orthosteric | Full agonist/antagonist activity | D3R (e.g., ML417) |
Aryl-alkyl | Steric occlusion | Neutral antagonism | Serotonin receptors |
In kinase targets (e.g., JNK2), the pyridinyl-ethyl group occupies hydrophobic pockets adjacent to the ATP-binding cleft, conferring up to 10-fold selectivity over related kinases. This specificity arises from the pyridine’s ability to displace conserved water networks, as demonstrated in thermodynamic binding studies [5] [6]. The physicochemical profile—log P ~2.1, topological polar surface area (tPSA) ~70 Ų—further ensures blood-brain barrier penetration for CNS targets, distinguishing it from larger N-aryl substituents [3] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5